An In-Depth Technical Guide to the Physicochemical Properties of Ethyl N-(5-formylpyrimidin-2-YL)glycinate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl N-(5-formylpyrimidin-2-YL)glycinate
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, underpinning the efficacy of numerous therapeutic agents.[1] Its prevalence in biologically essential molecules, such as nucleic acids, has rendered it a "privileged structure," a starting point for the rational design of novel therapeutics. This guide focuses on a specific, yet potentially significant, derivative: Ethyl N-(5-formylpyrimidin-2-YL)glycinate. While not a household name in the annals of pharmacology, its unique constellation of functional groups—a reactive aldehyde, a flexible glycinate side chain, and the foundational pyrimidine core—presents a compelling profile for further investigation.
This document eschews a rigid, templated approach. Instead, it is structured to logically unfold the scientific narrative of this compound, from its synthesis and fundamental properties to its potential applications. As your senior application scientist, my objective is to provide not just a compilation of data, but a cohesive understanding of the molecule's character. We will delve into predicted physicochemical properties, grounded by comparisons with structurally similar, experimentally characterized compounds. Furthermore, this guide provides detailed, self-validating experimental protocols, empowering you to verify and expand upon the foundational knowledge presented herein. The inclusion of logical diagrams and workflows is intended to provide a clear visual roadmap for both the synthesis and analysis of this intriguing molecule.
Molecular Structure and Synthesis
Chemical Identity
-
IUPAC Name: ethyl 2-((5-formylpyrimidin-2-yl)amino)acetate
-
Molecular Formula: C₉H₁₁N₃O₃
-
Molecular Weight: 209.21 g/mol
-
SMILES: O=C(OCC)CNC1=NC=C(C=O)C=N1
Proposed Synthetic Pathway
The synthesis of Ethyl N-(5-formylpyrimidin-2-YL)glycinate can be approached through a nucleophilic aromatic substitution (SNAr) reaction, a common and versatile method for the functionalization of pyrimidine rings.[2][3] A plausible and efficient two-step synthesis is proposed, starting from the commercially available 2-amino-4,6-dichloropyrimidine-5-carbaldehyde.
Step 1: Selective Monosubstitution
The initial step involves the selective reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with ethyl glycinate. The greater reactivity of the chlorine atoms at the 4- and 6-positions of the pyrimidine ring, compared to the amino group at the 2-position, allows for a targeted substitution. The reaction is typically carried out in a suitable solvent such as ethanol or isopropanol, with a base like triethylamine (TEA) to scavenge the HCl byproduct.[2]
Step 2: Dechlorination
The resulting intermediate, ethyl N-(4-chloro-5-formylpyrimidin-2-yl)glycinate, is then subjected to a dechlorination step. This can be achieved through catalytic hydrogenation, using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. This step selectively removes the remaining chlorine atom, yielding the final product.
Caption: Proposed two-step synthesis of Ethyl N-(5-formylpyrimidin-2-YL)glycinate.
Physicochemical Properties: Predicted and Comparative Data
| Property | Predicted Value (Ethyl N-(5-formylpyrimidin-2-YL)glycinate) | Experimental Value (2-Aminopyrimidine-5-carboxaldehyde) |
| Melting Point (°C) | 130-160 (Broad Estimate) | 209-214 |
| Boiling Point (°C) | 384.5 ± 34.0 (Predicted for a related structure)[4] | Not available |
| logP | 0.8 - 1.2 | -0.26[1] |
| Aqueous Solubility | Moderately Soluble | Soluble (86.2 mg/mL)[5] |
Note: Predicted values are generated from a consensus of various online predictive algorithms and should be considered estimates pending experimental verification.
Melting Point
Predicted Value: 130-160 °C (Broad Estimate)
Comparative Insight: The experimentally determined melting point of 2-Aminopyrimidine-5-carboxaldehyde is significantly higher (209-214 °C). This difference can be attributed to the presence of a primary amine in the analog, which can participate in more extensive intermolecular hydrogen bonding compared to the secondary amine in the target molecule. The bulkier ethyl glycinate side chain may also disrupt crystal packing efficiency, leading to a lower melting point.
Experimental Protocol for Melting Point Determination:
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
Boiling Point
Predicted Value: 384.5 ± 34.0 °C (for 2-(ethylamino)pyrimidine-5-carboxylic acid)[4]
Comparative Insight: No experimental boiling point is available for the analog. The predicted value for a structurally similar carboxylic acid suggests a high boiling point, as expected for a molecule with multiple polar functional groups capable of strong intermolecular interactions. The boiling point is influenced by factors such as molecular weight and the strength of intermolecular forces like hydrogen bonding and dipole-dipole interactions.[6][7][8]
Experimental Protocol for Boiling Point Determination (Micro-scale):
This method is suitable for small quantities of the substance.
-
Apparatus: A small test tube containing the sample, a capillary tube sealed at one end, and a thermometer are assembled in a heating bath.
-
Procedure: The open end of the capillary tube is placed below the surface of the liquid in the test tube. The apparatus is heated slowly.
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.
Lipophilicity (logP)
Predicted Value: 0.8 - 1.2
Comparative Insight: The experimental logP of 2-Aminopyrimidine-5-carboxaldehyde is -0.26[1]. The positive predicted logP for the target molecule indicates a shift towards greater lipophilicity. This is expected due to the addition of the ethyl ester group, which increases the non-polar character of the molecule. LogP is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[9][10][11]
Experimental Protocol for logP Determination (Shake-Flask Method):
-
System Preparation: A solution of the compound is prepared in n-octanol. This solution is then mixed with an equal volume of water in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate.
-
Concentration Measurement: The concentration of the compound in both the n-octanol and water layers is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility
Predicted Value: Moderately Soluble
Comparative Insight: 2-Aminopyrimidine-5-carboxaldehyde is reported to be soluble in water (86.2 mg/mL)[5]. The introduction of the ethyl glycinate chain in the target molecule adds a degree of hydrophobicity, which is expected to decrease aqueous solubility compared to the more polar analog. However, the presence of multiple nitrogen and oxygen atoms should still allow for hydrogen bonding with water, resulting in moderate solubility.[12][13][14]
Experimental Protocol for Aqueous Solubility Determination:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a sealed vial.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is removed by centrifugation or filtration.
-
Concentration Analysis: The concentration of the dissolved compound in the clear aqueous solution is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Caption: Workflow for the experimental determination of key physicochemical properties.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Features:
-
Aldehydic Proton (CHO): A singlet in the region of 9.5-10.5 ppm.
-
Pyrimidine Ring Protons: Two singlets or doublets in the aromatic region (7.0-9.0 ppm).
-
NH Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.
-
Methylene Protons (CH₂): A doublet adjacent to the NH group and a quartet for the ethyl ester.
-
Ethyl Group Protons (CH₃): A triplet in the upfield region (1.0-1.5 ppm).
Predicted ¹³C NMR Spectral Features:
-
Carbonyl Carbons: Resonances for the aldehyde and ester carbonyls in the downfield region (160-190 ppm).
-
Pyrimidine Ring Carbons: Several signals in the aromatic region (110-160 ppm).
-
Methylene Carbons: Signals for the CH₂ groups.
-
Ethyl Group Carbon: An upfield signal for the CH₃ group.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands:
-
N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.
-
C-H Stretch (aromatic and aliphatic): Multiple bands in the region of 2850-3100 cm⁻¹.
-
C=O Stretch (aldehyde and ester): Two strong absorption bands in the region of 1680-1750 cm⁻¹.
-
C=N and C=C Stretch (pyrimidine ring): Several bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (ester): A strong band in the 1000-1300 cm⁻¹ region.
Experimental Protocol for FTIR Spectroscopy (ATR):
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Collection: Apply pressure to ensure good contact and collect the sample spectrum.
-
Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 209).
-
Loss of Ethoxy Group (-OCH₂CH₃): A fragment at M - 45.
-
Loss of the Ethyl Ester Group (-COOCH₂CH₃): A fragment at M - 73.
-
Fragmentation of the Pyrimidine Ring: Characteristic fragmentation patterns for pyrimidine derivatives.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with a chromatographic system like GC or LC).
-
Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
Potential Applications in Drug Discovery
The structural features of Ethyl N-(5-formylpyrimidin-2-YL)glycinate suggest several potential applications in drug discovery and development.
-
Scaffold for Library Synthesis: The reactive aldehyde group serves as a versatile handle for further chemical modifications, allowing for the rapid generation of a library of derivatives for high-throughput screening.
-
Covalent Inhibitors: The formyl group can potentially form covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in the active sites of target proteins, leading to potent and long-lasting inhibition.
-
Fragment-Based Drug Design: The molecule itself can be considered a fragment that could be optimized to develop more potent ligands for various biological targets.
-
Bioisosteric Replacement: The pyrimidine core is a common bioisostere for other aromatic systems and can be used to modulate the physicochemical and pharmacological properties of known active compounds.
Caption: A representative signaling pathway where a pyrimidine derivative might act as a kinase inhibitor.
Conclusion
Ethyl N-(5-formylpyrimidin-2-YL)glycinate represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. This guide has provided a comprehensive overview of its predicted physicochemical properties, grounded in comparisons with a structurally related analog. The detailed experimental protocols offer a clear path for the empirical validation and further characterization of this compound. The unique combination of a reactive aldehyde, a flexible side chain, and the biologically relevant pyrimidine core makes Ethyl N-(5-formylpyrimidin-2-YL)glycinate a promising scaffold for the development of novel therapeutic agents. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists poised to explore the full potential of this intriguing molecule.
References
-
Chemsrc. 2-Aminopyrimidine-5-carbaldehyde CAS#:120747-84-4. [Link]
- Delaney, J. S. (2005). Predicting aqueous solubility from structure. Drug Discovery Today, 10(4), 289-295.
-
IEEE Xplore. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. [Link]
-
Study.com. Boiling Points of Compounds | Determinant & Examples. [Link]
-
PubMed. Predicting aqueous solubility from structure. [Link]
-
ResearchGate. Synthesis of pyrimidine 5a by two-step reaction with or without the Zn(l-proline)2 catalyst. [Link]
-
PubChem. 2-(Ethylamino)pyrimidine-5-carbonitrile. [Link]
-
ResearchGate. Prediction of Physicochemical Properties. [Link]
-
National Institutes of Health. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
-
Molinspiration. logP - octanol-water partition coefficient calculation. [Link]
-
Organic Chemistry: How to... Predicting Boiling and Melting Points. [Link]
-
National Institutes of Health. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. [Link]
-
YouTube. Predicting Boiling Point? - Chemistry For Everyone. [Link]
-
Virtual Computational Chemistry Laboratory. Virtual logP On-line. [Link]
-
Semantic Scholar. Synthesis of 2-Substituted Pyrimidines via Cross-Coupling Reaction of Pyrimidin-2-yl Sulfonates with Nucleophiles in Polyethylene Glycol 400. [Link]
-
Virtual Computational Chemistry Laboratory. On-line Software. [Link]
-
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
-
ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]
Sources
- 1. 2-Aminopyrimidine-5-carbaldehyde | CAS#:120747-84-4 | Chemsrc [chemsrc.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-(ETHYLAMINO)PYRIMIDINE-5-CARBOXYLIC ACID CAS#: 946706-58-7 [chemicalbook.com]
- 5. 10070-92-5 | Pyrimidine-5-carbaldehyde | Aldehydes | Ambeed.com [ambeed.com]
- 6. 2-Aminopyrimidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Synthesis of pyrimidine-5-carbaldehydes from α-formylaroylketene dithioacetals | Semantic Scholar [semanticscholar.org]
- 8. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]
- 9. Advancements in Molecular Property Prediction: A Survey of Single and Multimodal Approaches [arxiv.org]
- 10. 2-(Ethylamino)pyridine | C7H10N2 | CID 11804745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]
- 12. 37059-57-7 CAS MSDS (2-(ETHYLAMINO)PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]



